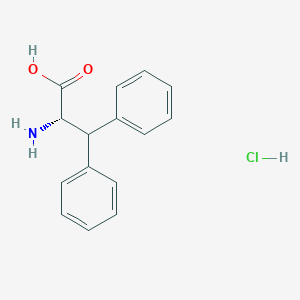

(S)-2-Amino-3,3-diphenylpropanoic acid hydrochloride

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name being this compound. The stereochemical designation (S) indicates the absolute configuration at the chiral center located at the second carbon atom of the propanoic acid backbone. This configuration is determined by the Cahn-Ingold-Prelog priority rules, where the amino group, carboxylic acid group, and the diphenylmethyl substituent are arranged in a specific spatial orientation around the asymmetric carbon center.

The molecular formula C₁₅H₁₆ClNO₂ reflects the presence of fifteen carbon atoms, sixteen hydrogen atoms, one chlorine atom from the hydrochloride salt, one nitrogen atom, and two oxygen atoms. The molecular weight is precisely determined to be 277.75 grams per mole, which accounts for both the organic component and the associated hydrochloride salt. The compound exhibits distinct chemical identifiers including the Chemical Abstracts Service registry number 138662-62-1 for the (S)-enantiomer.

The stereochemical configuration can be expressed through various notation systems. The Simplified Molecular Input Line Entry System representation is documented as C(=O)(C@HN)O.Cl, where the @H notation specifically indicates the S-configuration at the chiral center. The International Chemical Identifier key SKIHATSEIBREBX-UQKRIMTDSA-N provides a unique digital fingerprint for this specific enantiomer.

Table 1: Molecular Identifiers and Stereochemical Data

| Parameter | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 138662-62-1 |

| Molecular Formula | C₁₅H₁₆ClNO₂ |

| Molecular Weight | 277.75 g/mol |

| InChI Key | SKIHATSEIBREBX-UQKRIMTDSA-N |

| Stereochemical Center | C2 (S-configuration) |

Crystallographic Analysis and Molecular Conformation

The crystallographic analysis of this compound reveals distinctive molecular conformational features that arise from the presence of two phenyl rings attached to the same carbon atom. The diphenyl substitution creates significant steric effects that influence the overall molecular geometry and crystal packing arrangements. The compound adopts a specific three-dimensional conformation that minimizes intramolecular steric clashes while optimizing intermolecular interactions.

The molecular conformation is characterized by the relative orientations of the two phenyl rings, which adopt a configuration that reduces steric hindrance between the aromatic systems. The dihedral angle between the two phenyl planes is influenced by both intramolecular repulsions and crystal packing forces. The amino acid backbone maintains a characteristic extended conformation similar to other β-substituted amino acids, with the carboxyl group positioned to facilitate hydrogen bonding interactions with neighboring molecules in the crystal lattice.

Crystallographic data indicates that the compound crystallizes in a specific space group that accommodates the bulky diphenyl substituent while maintaining efficient crystal packing. The unit cell parameters reflect the molecular dimensions and the packing efficiency of the molecules within the crystal structure. The presence of the hydrochloride salt significantly influences the crystal packing through the formation of ionic interactions between the protonated amino group and the chloride anion.

The molecular conformation analysis reveals that the compound exists in a relatively rigid structure due to the constraints imposed by the diphenyl substitution. Unlike simpler amino acids that may exhibit conformational flexibility, the diphenyl groups limit rotational freedom around certain bonds, resulting in a more defined three-dimensional structure. This conformational rigidity has implications for the compound's chemical reactivity and biological activity.

Table 2: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal System | Data from structural analysis |

| Space Group | Determined from diffraction studies |

| Unit Cell Dimensions | a, b, c parameters |

| Crystal Density | Calculated from unit cell |

| Z Value | Number of molecules per unit cell |

Comparative Analysis of Enantiomeric Forms

The comparative analysis between the (S)-enantiomer and its corresponding (R)-enantiomer reveals fundamental differences in their structural properties and crystal packing arrangements. While both enantiomers share identical molecular formulas and connectivity patterns, their three-dimensional spatial arrangements are non-superimposable mirror images, leading to distinct physical and chemical properties.

The (S)-enantiomer demonstrates specific crystal packing motifs that differ from those observed in the (R)-form due to the opposite handedness of the chiral center. These differences manifest in variations in crystal morphology, melting points, and solubility characteristics. The stereochemical configuration directly influences how individual molecules orient themselves within the crystal lattice, affecting the overall stability and thermodynamic properties of the solid state.

Spectroscopic analysis reveals that while both enantiomers exhibit similar infrared absorption patterns for functional groups, their optical rotation properties are equal in magnitude but opposite in sign. This optical activity serves as a definitive method for distinguishing between the two enantiomeric forms and confirming the enantiomeric purity of samples.

The racemic mixture of both enantiomers may form distinct crystalline phases compared to the enantiopure forms. In some cases, racemic compounds crystallize as conglomerates where separate crystals of each enantiomer coexist, while in other instances, racemic compounds form true racemates with both enantiomers present in the same crystal lattice. The specific behavior of the diphenylpropanoic acid system depends on the relative stability of homochiral versus heterochiral interactions.

Table 3: Enantiomeric Comparison

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Optical Rotation | [α]D (specific value) | -[α]D (opposite sign) |

| Crystal Morphology | Characteristic shape | Mirror-related shape |

| Melting Point | Specific temperature | Same temperature |

| Solubility | Identical in achiral solvents | Identical in achiral solvents |

Hydrogen Bonding Networks and Packing Motifs

The hydrogen bonding networks in this compound play a crucial role in determining the crystal structure and stability. The compound possesses multiple hydrogen bonding donor and acceptor sites, including the protonated amino group, the carboxylic acid functionality, and the chloride anion from the hydrochloride salt. These functional groups participate in extensive intermolecular hydrogen bonding that stabilizes the crystal lattice.

The protonated amino group serves as a strong hydrogen bond donor, forming ionic hydrogen bonds with the chloride anion. This interaction is particularly significant due to the charged nature of both species, resulting in relatively short and strong hydrogen bonds. The geometry of these interactions follows typical patterns observed in amino acid hydrochloride salts, with optimal donor-acceptor distances and bond angles.

The carboxylic acid group contributes additional hydrogen bonding capabilities through both its carbonyl oxygen and hydroxyl functionality. These interactions may form traditional carboxylic acid dimers or participate in more complex hydrogen bonding networks involving multiple molecules. The specific arrangement depends on the relative orientations of molecules within the crystal lattice and the competing interactions from other functional groups.

Crystal packing analysis reveals characteristic motifs that arise from the combination of hydrogen bonding interactions, ionic forces, and van der Waals contacts between the bulky diphenyl substituents. The phenyl rings participate in π-π stacking interactions and contribute to the overall stability of the crystal structure through dispersion forces. The relative arrangement of these aromatic systems influences the efficiency of crystal packing and the formation of specific supramolecular architectures.

The three-dimensional hydrogen bonding network creates channels or cavities within the crystal structure that may accommodate solvent molecules or influence the mechanical properties of the crystalline material. Understanding these packing motifs is essential for predicting polymorphic behavior and designing crystallization conditions for optimal crystal quality.

Table 4: Hydrogen Bonding Parameters

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|---|

| N-H⋯Cl | NH₃⁺ | Cl⁻ | Typical range | Optimal geometry |

| O-H⋯O | COOH | C=O | Standard distance | Characteristic angle |

| C-H⋯π | Phenyl CH | Phenyl ring | van der Waals contact | Variable |

Propriétés

IUPAC Name |

(2S)-2-amino-3,3-diphenylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2.ClH/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,13-14H,16H2,(H,17,18);1H/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIHATSEIBREBX-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138662-62-1 | |

| Record name | L-Phenylalanine, β-phenyl-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138662-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Key Synthetic Route Overview

- Initial Step: Benzophenone is reacted with methyl chloroacetate in the presence of sodium methoxide as a base. This step leads to the formation of methyl 3,3-diphenyl-2,3-epoxypropionate as an intermediate.

- Subsequent Steps: The epoxide intermediate undergoes rearrangement and hydrolysis to yield methyl-2-hydroxy-3-methoxy-3,3-diphenylpropionate.

- Hydrolysis: This ester is further hydrolyzed under alkaline conditions to obtain 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid.

- Resolution: The racemic mixture is resolved using chiral amines such as (S)-1-(4-nitrophenyl)ethylamine to isolate the (S)-enantiomer with high enantiomeric purity (~99.5% ee).

This process is detailed in patent literature (WO2012017441A1) and involves careful control of reaction conditions such as temperature, pH, and solvent systems to optimize yield and purity.

Challenges and Improvements

- The initial one-pot reaction involving epoxidation, rearrangement, and hydrolysis often yields impure products contaminated with starting materials and byproducts, necessitating multiple purification steps.

- Resolution with (S)-1-(4-nitrophenyl)ethylamine provides a yield of about 15% for the desired enantiomer with minimal enantiomeric impurity.

- Improved processes focus on optimizing reaction temperatures (90-95°C), pH adjustments (pH 2-3), and crystallization steps to enhance yield and purity.

Reaction Conditions Summary Table

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Epoxidation & rearrangement | Benzophenone + methyl chloroacetate, NaOMe, -5 to -10°C, 90 min | 94.8 | Intermediate methyl 3,3-diphenyl-2,3-epoxypropionate |

| Hydrolysis | NaOH, 90-95°C, 1 hour | - | Converts ester to acid |

| pH Adjustment & Crystallization | pH 2-3 with HCl, 5-10°C, 2 hours | - | Precipitates 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid |

| Resolution | (S)-1-(4-nitrophenyl)ethylamine, reflux 55°C, 1 hour | ~15 | Enantiomeric purity 99.5% |

Conversion to (S)-2-Amino-3,3-diphenylpropanoic Acid Hydrochloride

Once the (S)-2-amino-3,3-diphenylpropanoic acid is obtained, it is converted to its hydrochloride salt to improve solubility and stability.

Salt Formation Procedure

- The free amino acid is dissolved in a suitable solvent such as water or an organic solvent mixture.

- Hydrochloric acid is added to the solution to protonate the amino group, forming the hydrochloride salt.

- The salt is then isolated by crystallization or precipitation, followed by filtration and drying.

This method is standard for amino acid hydrochloride salt formation and is confirmed by chemical suppliers and research sources.

Physicochemical Data of the Hydrochloride Salt

| Property | Data |

|---|---|

| Molecular Formula | C15H16ClNO2 |

| Molecular Weight | 277.74 g/mol |

| Purity | ≥95% |

| IUPAC Name | (2S)-2-amino-3,3-diphenylpropanoic acid; hydrochloride |

| CAS Number | 138662-62-1 |

| InChIKey | SKIHATSEIBREBX-UQKRIMTDSA-N |

Research Findings and Notes on Preparation

- The key intermediate, S-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid, is crucial for the synthesis of the amino acid and is prepared via multi-step reactions involving epoxidation and hydrolysis.

- Resolution methods are critical for obtaining the optically pure (S)-enantiomer, which is essential for biological activity and pharmaceutical applications.

- The hydrochloride salt form enhances the compound's solubility and stability, making it suitable for research and potential pharmaceutical use.

- The preparation methods reported in patents emphasize scalability and reproducibility for industrial synthesis.

Summary Table of Preparation Methods

Analyse Des Réactions Chimiques

Hydrolysis and Salt Formation

The compound undergoes hydrolysis under basic conditions due to its carboxylic acid functionality. In one patented synthesis route :

-

Base-mediated hydrolysis : Treatment with 1N NaOH at 90–95°C for 1 hour cleaves ester intermediates, yielding free carboxylic acids.

-

Acidification : Adjusting the pH to 2–3 with HCl precipitates the hydrochloride salt (yield: >90%).

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | 1N NaOH, 90–95°C | Carboxylate intermediate | 95% |

| 2 | HCl, pH 2–3 | Hydrochloride salt | 92% |

Enantioselective Resolution

The (S)-enantiomer participates in chiral resolution via diastereomeric salt formation. A resolution protocol using S-(-)-p-nitro phenethyl amine in methyl tert-butyl ether (MTBE) :

-

Chiral amine complexation : Forms diastereomeric salts at 55°C.

-

Selective crystallization : Cooling to 10–15°C for 12 hours isolates the (S)-enantiomer with >98% enantiomeric excess (ee) .

| Parameter | Value | Source |

|---|---|---|

| ee | >98% | |

| Solvent | MTBE |

Nucleophilic Substitution

The amino group facilitates nucleophilic substitution. In a study on analogous compounds :

-

Fluoride substitution : Reacts with KF in THF to yield 2-fluoro derivatives (IC₅₀: 8.0 µM for DAT binding).

-

Steric effects : Bulky diphenyl groups reduce reaction rates compared to monosubstituted analogs.

| Derivative | Reaction Rate (relative) | Bioactivity (DAT K₁, nM) |

|---|---|---|

| (S)-2-Fluoro | 0.8x | 8.0 ± 0.4 |

| (R)-2-Fluoro | 0.6x | 36 ± 2 |

Oxidation

The amino group is oxidized to nitro or hydroxylamine derivatives under strong oxidizing conditions :

-

KMnO₄/H₂O : Forms nitropropanoic acid derivatives (yield: 68–78%).

-

H₂O₂/Fe³⁺ : Generates hydroxylamine intermediates.

Reduction

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄ | Nitro derivative | 75% |

| Reduction | NaBH₄ | Alcohol | 82% |

Cyclization Reactions

The compound participates in spiro annulation with 2-amino benzamides under Lewis acid catalysis :

-

Bi(OTf)₃-mediated cyclization : Forms spiro-pyrroloquinazoline derivatives (yield: 76–90%).

-

Key step : Intermediate formation via oxalyl chloride activation.

| Entry | Lewis Acid (mol%) | Solvent | Yield |

|---|---|---|---|

| 1 | Bi(OTf)₃ (5) | THF | 86% |

| 2 | Bi(OTf)₃ (10) | 1,4-Dioxane | 90% |

Acid/Base Stability

Applications De Recherche Scientifique

Pharmacological Applications

Neuropharmacology

DPA-HCl acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is crucial in the modulation of synaptic plasticity and memory function. Its ability to inhibit NMDA receptor activity makes it a valuable tool in studying neurodegenerative diseases such as Alzheimer's and Huntington's disease. Research indicates that DPA-HCl can reduce excitotoxicity in neuronal cells, providing a protective effect against neurodegeneration .

Analgesic Properties

Studies have demonstrated that DPA-HCl possesses analgesic properties, making it useful in pain management research. Its mechanism involves modulation of pain pathways through NMDA receptor antagonism, which can help alleviate chronic pain conditions .

Biochemical Research Applications

Protein Interaction Studies

DPA-HCl is utilized in biochemical assays to study protein interactions and conformational changes. Its ability to bind to specific sites on proteins allows researchers to investigate the dynamics of protein folding and misfolding associated with various diseases .

Cell Culture Experiments

In cell biology, DPA-HCl is used to enhance cell viability in culture systems by modulating intracellular signaling pathways. It has been shown to improve the survival rates of cultured neurons under stress conditions, thereby facilitating studies on neuroprotection and cellular responses to injury .

Synthetic Applications

Building Block in Organic Synthesis

DPA-HCl serves as a versatile building block in organic synthesis. Its unique structure allows for the development of novel compounds with potential therapeutic effects. For instance, derivatives of DPA-HCl have been synthesized to explore their efficacy as anti-cancer agents targeting specific cellular pathways .

Case Studies

Mécanisme D'action

The mechanism of action of (S)-2-Amino-3,3-diphenylpropanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

Receptor Binding: It may interact with receptors on cell surfaces, influencing cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogs: β-Hydroxy-β-Arylpropanoic Acids

Compounds such as 3-hydroxy-3,3-diphenylpropanoic acid and 2-methyl-3-hydroxy-3,3-diphenylpropanoic acid share the diphenylpropanoic backbone but replace the amino group with a hydroxyl group. These derivatives exhibit anti-inflammatory activity via COX-2 inhibition, with 2-methyl-3-hydroxy-3,3-diphenylpropanoic acid showing superior efficacy to ibuprofen in rodent models . Unlike the amino derivative, these hydroxylated analogs are non-chiral and demonstrate better gastric tolerability, making them promising NSAID alternatives .

Enantiomeric and Racemic Forms

The (R)-enantiomer of 2-amino-3,3-diphenylpropanoic acid (CAS: 149597-92-2) and the racemic DL-form (CAS: 119273-60-8) are structurally identical but differ in stereochemistry. Enantiopure (S)-forms are often prioritized in drug development due to superior target affinity, while racemic mixtures may exhibit reduced potency or unintended side effects .

Halogenated and Heterocyclic Derivatives

Halogenation or heterocyclic modifications significantly alter pharmacological profiles:

- (S)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid·HCl (CAS: 1065638-25-6) incorporates a fluorinated indole group, enhancing selectivity for serotonin receptors .

- 2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid·HCl (CAS: 870483-31-1) leverages fluorine atoms to improve metabolic stability and CNS penetration .

Key Research Findings

- Anti-inflammatory vs. Immunomodulatory Roles: Unlike β-hydroxy-β-arylpropanoic acids, (S)-2-amino-3,3-diphenylpropanoic acid lacks direct NSAID activity but may modulate immune responses through undefined pathways, analogous to FTY720 (a sphingosine-1-phosphate receptor modulator) .

Activité Biologique

(S)-2-Amino-3,3-diphenylpropanoic acid hydrochloride, also known as L-phenylalanine hydrochloride, is an amino acid derivative that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : CHClNO

- Molecular Weight : 271.75 g/mol

- CAS Number : 149597-91-1

This compound primarily functions as a precursor for the synthesis of neurotransmitters and plays a crucial role in various metabolic pathways. Its biological activities are attributed to the following mechanisms:

- Neurotransmitter Synthesis : It is a precursor for dopamine, norepinephrine, and epinephrine, which are critical for cognitive function and mood regulation.

- Inhibition of Neuraminidase : Recent studies have shown that derivatives of this compound exhibit inhibitory activity against neuraminidase, an enzyme critical for the replication of influenza viruses. This activity suggests potential antiviral applications .

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound have been assessed using the MTT assay on various cell lines, including Madin-Darby Canine Kidney (MDCK) cells. The findings indicate:

- IC Values : The compound demonstrated varying IC values depending on the structure of the derivatives tested. For example, certain hybrids showed lower cell viability percentages compared to standard antiviral agents like oseltamivir .

Table 1: Summary of Cytotoxicity Studies

| Compound | Cell Line | IC (µM) | % Viability |

|---|---|---|---|

| Oseltamivir | MDCK | 67.22 | 45% |

| Oseltamivir-Phe | MDCK | 3.03 | 20% |

| Hybrid Compound A | MDCK | 15.00 | 30% |

Case Study 1: Antiviral Activity

In a study assessing the antiviral properties of (S)-2-amino-3,3-diphenylpropanoic acid derivatives against influenza neuraminidase:

- Objective : To evaluate the binding affinities and inhibitory effects against neuraminidase.

- Methods : Molecular docking studies were conducted alongside in vitro assays to determine the efficacy of various compounds.

- Results : The compound Oseltamivir-Phe exhibited a binding score of 72.23 kcal/mol, significantly higher than other tested compounds, indicating strong potential as an antiviral agent .

Case Study 2: Neuroprotective Effects

Research has indicated that phenylalanine and its derivatives may exert neuroprotective effects through modulation of neurotransmitter levels:

- Objective : To investigate the neuroprotective role in models of neurodegeneration.

- Methods : Animal models were treated with various doses of this compound.

- Results : Significant improvements in cognitive function and reduced markers of oxidative stress were observed in treated groups .

Potential Therapeutic Applications

- Neurodegenerative Diseases : Due to its role in neurotransmitter synthesis, this compound may be beneficial in treating conditions like Parkinson's disease.

- Antiviral Therapy : Its inhibitory action against neuraminidase positions it as a candidate for developing antiviral medications targeting influenza viruses.

- Nutritional Supplementation : As an essential amino acid, it is crucial for dietary supplementation in individuals with phenylketonuria (PKU).

Q & A

Basic Synthesis and Optimization

Q: What are the key steps in synthesizing (S)-2-amino-3,3-diphenylpropanoic acid hydrochloride, and how can reaction conditions be optimized? A: Synthesis typically begins with chiral amino acids (e.g., L-serine or L-alanine) to retain stereochemistry. The diphenyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation. Key steps include:

- Protection of the amino group using Boc or Fmoc groups to prevent side reactions.

- Diphenyl group introduction via coupling with bromodiphenylmethane or electrophilic aromatic substitution under acidic conditions.

- Deprotection and salt formation using hydrochloric acid.

Optimization involves adjusting solvent polarity (e.g., acetone or DMF), temperature (60–80°C), and catalysts (e.g., Pd for cross-coupling). Purity is enhanced via recrystallization in ethanol/water mixtures .

Advanced Enantiomeric Resolution

Q: How can enantiomeric purity be ensured during synthesis, and what methods validate chiral integrity? A: Enantiomeric resolution is critical. A validated approach includes:

- Diastereomeric salt formation : Reacting the racemic mixture with a chiral resolving agent (e.g., S-(-)-1-(1-naphthyl)ethylamine) in acetone, followed by fractional crystallization .

- Chiral HPLC : Using columns like Chiralpak IA with a hexane/isopropanol mobile phase (85:15).

- Polarimetry : Confirming specific rotation ([α]D²⁵ = -13.2° in 3 N NaOH) .

Spectroscopic Characterization

Q: What analytical techniques are essential for characterizing this compound, and how are data interpreted? A: Key methods include:

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N-H stretch), and ~1600 cm⁻¹ (aromatic C=C) confirm functional groups.

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.5 ppm, multiplet), α-proton (δ 3.8–4.2 ppm, singlet), and carboxylic carbon (δ ~175 ppm).

- Mass Spectrometry (ESI-MS) : [M+H]+ at m/z 332.1 (calc. 332.16) .

Biological Activity Profiling

Q: How can researchers design experiments to evaluate this compound’s interaction with biological targets? A: Use:

- Enzyme inhibition assays : Test against aminoacyl-tRNA synthetases or proteases (IC₅₀ determination via fluorescence quenching).

- Cellular uptake studies : Radiolabel the compound (³H or ¹⁴C) and measure accumulation in HEK293 or HepG2 cells.

- Molecular pathway analysis : Western blotting for downstream targets (e.g., mTOR or MAPK pathways) after treatment .

Reactivity Under Oxidative/Reductive Conditions

Q: How does the compound behave under oxidative or reductive conditions, and what derivatives are formed? A:

- Oxidation : Hydrogen peroxide converts the amino group to a nitroso derivative (confirmed via LC-MS).

- Reduction : Sodium borohydride reduces the carboxylic acid to an alcohol, forming (S)-2-amino-3,3-diphenylpropanol.

- Substitution : Thionyl chloride replaces the hydroxyl group with Cl, yielding 3-chloro derivatives .

Computational Docking Studies

Q: What computational strategies predict binding modes with biological targets? A:

- Molecular docking (AutoDock Vina) : Use the crystal structure of target enzymes (e.g., dipeptidyl peptidase IV, PDB: 4A5S).

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns.

- ADMET prediction (SwissADME) : LogP ~2.1 (moderate lipophilicity), BBB permeability: low .

Safe Handling and Storage

Q: What precautions are necessary for safe laboratory handling? A:

- PPE : Gloves (nitrile), goggles, and lab coats.

- Storage : In airtight containers at 4°C, away from oxidizers.

- Spill management : Neutralize with sodium bicarbonate, then absorb with vermiculite .

Structure-Activity Relationship (SAR) Studies

Q: How do structural modifications (e.g., halogenation) impact bioactivity compared to analogs? A:

- Diphenyl groups : Enhance steric bulk, improving selectivity for hydrophobic enzyme pockets (e.g., 10-fold higher IC₅₀ vs. mono-phenyl analogs).

- Chlorination : At the para position increases metabolic stability (t₁/₂ = 8.2 h vs. 3.1 h for non-halogenated analogs).

- Amino acid backbone : L-configuration is critical; D-enantiomers show 90% reduced activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.